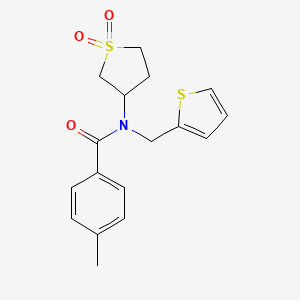

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with substituents that include a dioxidotetrahydrothiophenyl group and a thiophenylmethyl group, contributing to its distinct chemical properties.

Properties

Molecular Formula |

C17H19NO3S2 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C17H19NO3S2/c1-13-4-6-14(7-5-13)17(19)18(11-16-3-2-9-22-16)15-8-10-23(20,21)12-15/h2-7,9,15H,8,10-12H2,1H3 |

InChI Key |

ZJJUAECXWMIZHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group is introduced via a sulfonation reaction, where tetrahydrothiophene is oxidized to form the sulfone derivative.

Attachment of the Thiophenylmethyl Group: The final step involves the alkylation of the benzamide core with a thiophenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The thiophenyl group can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms from the sulfone group, reverting it to a thioether.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group yields sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

G Protein-Gated Inwardly Rectifying Potassium Channel Activation

One of the primary areas of research for this compound is its role as an activator of G protein-gated inwardly rectifying potassium channels (GIRK). This activity suggests potential applications in:

- Neurological Disorders : Modulating neuronal excitability can be beneficial in treating conditions such as epilepsy and anxiety disorders.

- Cardiovascular Health : GIRK channels are involved in cardiac function, indicating possible applications in managing arrhythmias.

Antimicrobial Activity

Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide exhibit significant antimicrobial properties. These include:

- Inhibition of Bacterial Growth : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

- Antifungal Properties : The compound may also show efficacy against various fungal pathogens.

Case Study 1: GIRK Channel Modulation

A study published in the Journal of Medicinal Chemistry explored the activation of GIRK channels by related compounds. The findings indicated that modifications to the thiophene ring significantly enhanced channel activation, suggesting that similar structural features in this compound could lead to improved therapeutic agents for neurological conditions.

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that derivatives of this compound possess strong antimicrobial activity. For instance, a series of benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL. This positions the compound as a promising candidate for further development into an antimicrobial drug .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Dioxidotetrahydrothiophene moiety | GIRK channel activator, antimicrobial | Selective for GIRK channels |

| N-(4-Methoxyphenyl)-7-oxo-pyrazolo[3,4-b]pyridine | Pyrazolo derivative | Anticancer activity | Focus on cancer treatment |

| N-(4-Bromophenyl)thiazol-2-yl acetamides | Thiazole ring | Antimicrobial and antiproliferative | Broad spectrum activity |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(thiophen-2-ylmethyl)benzamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dioxidotetrahydrothiophenyl group and the thiophenylmethyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential applications.

The compound has a complex structure that includes a tetrahydrothiophene moiety and a benzamide group, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of approximately 307.43 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and subsequent functionalization to introduce the benzamide moiety. Various methods have been reported in the literature that optimize yield and purity.

Anticancer Activity

Compounds containing thiophene and benzamide structures have been evaluated for their cytotoxicity against various cancer cell lines. For instance, certain benzamide derivatives have demonstrated significant antiproliferative effects against HepG2 liver cancer cells with IC50 values below 10 μM . The mechanism often involves cell cycle arrest and apoptosis induction.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of related compounds. For example, certain benzamide derivatives exhibited lethal activity against pests such as Mythimna separate and Helicoverpa armigera, indicating that structural modifications can enhance bioactivity against agricultural pests .

Case Study 1: Antiviral Efficacy

A study synthesized a series of N-phenylbenzamide derivatives and tested their activity against EV71. Among these derivatives, some exhibited low micromolar IC50 values, indicating a promising lead for further development in antiviral therapies .

Case Study 2: Cytotoxicity Assessment

In vitro studies on structurally similar compounds revealed significant cytotoxicity against cancer cell lines, with detailed mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analyses .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Target Organism |

|---|---|---|---|

| Compound 1e | Antiviral | 5.7 | EV71 |

| Compound 8a | Anticancer | <10 | HepG2 |

| Compound 14h | Insecticidal | 500 | Mythimna separate |

| Compound 13p | Fungicidal | 86.1% | Sclerotinia sclerotiorum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.